Tri-o-tolylphosphine tetrafluoroborate

Overview

Description

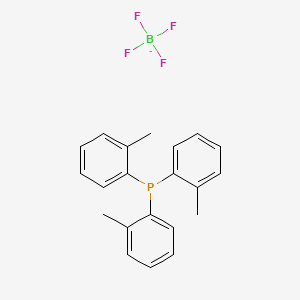

Tri-o-tolylphosphine tetrafluoroborate is a chemical compound with the molecular formula C21H21BF4P. It is a phosphine ligand commonly used in various chemical reactions and industrial applications. The compound is known for its stability and effectiveness in catalysis, making it a valuable reagent in both academic and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-o-tolylphosphine tetrafluoroborate can be synthesized through the reaction of tri-o-tolylphosphine with tetrafluoroboric acid. The reaction typically involves mixing tri-o-tolylphosphine with an aqueous solution of tetrafluoroboric acid under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and distributed for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Tri-o-tolylphosphine tetrafluoroborate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

Substitution: This compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are valuable intermediates in the synthesis of more complex molecules and materials .

Scientific Research Applications

Tri-o-tolylphosphine tetrafluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tri-o-tolylphosphine tetrafluoroborate involves its role as a ligand in catalytic processes. The compound coordinates with metal centers in catalysts, facilitating various chemical transformations. The molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic cycles. The pathways involved include oxidative addition, reductive elimination, and ligand exchange .

Comparison with Similar Compounds

Similar Compounds

Tri-tert-butylphosphonium tetrafluoroborate: Similar in structure but with tert-butyl groups instead of o-tolyl groups.

Tri-p-tolylphosphine: Contains p-tolyl groups instead of o-tolyl groups.

Triphenylphosphine: A widely used phosphine ligand with phenyl groups.

Uniqueness

Tri-o-tolylphosphine tetrafluoroborate is unique due to its specific steric and electronic properties imparted by the o-tolyl groups. These properties make it particularly effective in certain catalytic reactions where other phosphine ligands may not perform as well. Its stability and ease of handling also contribute to its widespread use in research and industry .

Biological Activity

Tri-o-tolylphosphine tetrafluoroborate (CAS 1255640-57-3) is a compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈BF₄P

- Molecular Weight : 352.23 g/mol

- Melting Point : Not extensively documented, but related compounds suggest a range around 100-150 °C.

- Solubility : Soluble in organic solvents such as dichloromethane and acetone.

Synthesis

This compound is synthesized through the reaction of tri-o-tolylphosphine with tetrafluoroboric acid. The general reaction can be summarized as follows:

This synthesis route allows for the incorporation of the tetrafluoroborate ion, which enhances the solubility and reactivity of the phosphine ligand in various organic reactions.

This compound acts primarily as a ligand in transition metal catalysis. Its biological activity is largely attributed to its role in facilitating cross-coupling reactions, which are crucial in the synthesis of biologically active compounds.

-

Catalytic Activity : The compound has been shown to effectively catalyze various reactions including:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are key components in pharmaceuticals.

- Heck Reaction : Enables the formation of alkenes from aryl halides and alkenes, contributing to the synthesis of complex organic molecules.

- Anticancer Activity : Research indicates that phosphine complexes can exhibit anticancer properties. For instance, studies have shown that phosphines can stabilize metal ions that are cytotoxic to cancer cells, potentially leading to new therapeutic agents.

- Enzyme Inhibition : Some derivatives of tri-o-tolylphosphine have been investigated for their ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in cancer immune evasion.

Case Study 1: Anticancer Properties

A study published in Organometallics demonstrated that tri-o-tolylphosphine complexes could enhance the efficacy of platinum-based drugs against certain cancer cell lines. The research highlighted how these complexes could improve drug delivery and reduce side effects associated with traditional chemotherapy .

Case Study 2: Enzyme Inhibition

Research published in The Open Medicinal Chemistry Journal explored imidazopyrimidine derivatives synthesized using tri-o-tolylphosphine as a ligand. These derivatives were identified as potent inhibitors of iNOS dimerization, crucial for inflammatory responses and tumor progression .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other phosphine ligands:

| Ligand | Application | Biological Activity |

|---|---|---|

| This compound | Catalysis in cross-coupling reactions | Anticancer properties, enzyme inhibition |

| Triphenylphosphine | Catalysis in various organic reactions | Limited biological activity |

| Diphenylphosphinoferrocene | Catalysis in C-C coupling | Moderate anticancer activity |

Properties

IUPAC Name |

tris(2-methylphenyl)phosphane;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21P.BF4/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5/h4-15H,1-3H3;/q;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKILWVIIRMROID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BF4P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747916 | |

| Record name | tris(2-methylphenyl)phosphane;tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255640-57-3 | |

| Record name | tris(2-methylphenyl)phosphane;tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255640-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.